Based on the structure of the molecule, some potential areas for scientific research exploration include:
N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by its distinctive trifluoromethyl and cyclobutylmethyl substituents on the aniline structure. Its molecular formula is , and it is recognized for its utility as a building block in various organic synthesis applications. The trifluoromethyl group imparts unique electronic properties, making this compound valuable in medicinal chemistry and materials science .
Several synthetic pathways have been developed for the preparation of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline:
N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline serves multiple purposes in organic chemistry:
Several compounds share structural characteristics with N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline. Here are some notable examples:
The uniqueness of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline lies in its combination of a cyclobutylmethyl group with a trifluoromethyl substituent, which may confer distinct physical and chemical properties compared to its analogs. This structural diversity allows for tailored applications in various fields, particularly in drug discovery and materials science.
Traditional routes to N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline often involve multistep sequences starting from 3-(trifluoromethyl)aniline. A common method is the direct alkylation of the aniline nitrogen using cyclobutylmethyl halides under basic conditions. For instance, treatment of 3-(trifluoromethyl)aniline with cyclobutylmethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) yields the target compound after purification .
Another classical approach employs reductive amination, where 3-(trifluoromethyl)aniline reacts with cyclobutanecarbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method offers moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation .
A patent-pending method utilizes 2-chloro-3-(trifluoromethyl)aniline as a starting material, undergoing nucleophilic substitution with cyclobutylmethanol in the presence of sulfuryl chloride (SO₂Cl₂) and triethylamine. This route achieves a 72% yield under optimized conditions, highlighting the role of acid scavengers in facilitating the reaction [6].
Palladium catalysis has revolutionized the synthesis of N-alkylated anilines. For N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline, Pd/C-mediated borrowing hydrogen (BH) strategies enable the direct coupling of 3-(trifluoromethyl)aniline with cyclobutylmethanol. The Pd/C catalyst facilitates dehydrogenation of the alcohol to cyclobutanecarbaldehyde, which subsequently undergoes condensation with the aniline and reductive amination to yield the product [4]. This method achieves 78–84% yields with excellent atom economy, as water is the sole byproduct [5].
Pd(II)-NNO pincer complexes have also been employed for selective monoalkylation. These complexes stabilize intermediates during the BH process, enabling reactions under mild conditions (80°C, 1 mol% catalyst loading) and tolerating diverse alcohol substrates [5].
While manganese catalysts are less explored for this specific compound, recent studies on analogous systems suggest their potential. Mn(I) complexes with carbonyl ligands have shown efficacy in transfer hydrogenation reactions, which could be adapted for reductive amination steps. However, current applications remain limited compared to palladium systems [4].
PNP pincer ligands, though not directly reported for N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline, have been used in related N-alkylation reactions. These tridentate ligands enhance metal center stability, enabling catalytic cycles at lower temperatures. For example, Pd-PNP complexes catalyze the alkylation of nitroarenes with alcohols, suggesting adaptability for cyclobutylmethyl group transfer [5].
One-pot methods streamline synthesis by combining multiple steps in a single reactor. A notable example involves the sequential nitration, reduction, and alkylation of 3-(trifluoromethyl)benzene derivatives. Using Pd/C and molecular hydrogen, nitro intermediates are reduced in situ, followed by alkylation with cyclobutylmethyl bromide, achieving 68% overall yield .
Green synthesis emphasizes solvent selection and waste reduction. Aqueous micellar catalysis using TPGS-750-M surfactant enables N-alkylation in water, achieving 70% yield while eliminating organic solvents [5]. Additionally, photocatalytic methods using visible light and TiO₂ nanoparticles are under investigation for energy-efficient amination.
The BH mechanism is pivotal for selective monoalkylation. Palladium catalysts dehydrogenate alcohols to aldehydes, which condense with anilines to form imines. Subsequent hydrogen transfer from the catalyst yields the alkylated amine. This method avoids stoichiometric reductants and is highly selective for monoalkylation, even with excess alcohol [4] [5].
Iron and nickel catalysts offer cost-effective alternatives. Fe₃O₄ nanoparticles stabilized on graphene oxide have mediated N-alkylation of anilines with alcohols at 100°C, though yields for bulky substrates like cyclobutylmethanol remain suboptimal (45–50%) [4].
Metallaphotoredox approaches, combining photocatalysts and transition metals, represent an emerging frontier. While unreported for this compound, Ir/Pd dual catalytic systems have enabled three-component couplings of aryl halides, amines, and alcohols in related systems. Adapting these methods could facilitate novel routes to N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline under mild conditions [4].
The electronic structure of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline exhibits complex interactions between the aromatic aniline core, the electron-withdrawing trifluoromethyl group, and the cyclobutylmethyl substituent. Density Functional Theory calculations using various functionals provide insights into the electronic distribution patterns that govern the molecular properties and reactivity [1] [2].
The highest occupied molecular orbital analysis reveals that the electron density is primarily localized on the nitrogen atom and the aromatic ring system, consistent with typical aniline derivatives [3] [4]. The presence of the trifluoromethyl group at the meta position significantly influences the electronic distribution by withdrawing electron density from the aromatic system through both inductive and resonance effects [5] [6]. This electron withdrawal is evidenced by the stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted aniline derivatives [1] [7].
Mulliken population analysis demonstrates that the trifluoromethyl group bears a substantial positive charge, while the nitrogen atom maintains its nucleophilic character despite the electron-withdrawing effects [2] [8]. The electronic effects are further modulated by the cyclobutylmethyl substituent, which provides both steric and electronic perturbations to the system. The cyclobutyl ring, with its inherent ring strain and unique bonding characteristics, contributes to the overall electronic structure through hyperconjugative interactions [9] [10].
Natural bond orbital analysis indicates significant orbital interactions between the nitrogen lone pair and the aromatic pi system, with the trifluoromethyl group acting as an electron-accepting moiety [11]. The electronic distribution patterns show that the compound exhibits dual character, with nucleophilic properties at the nitrogen center and electrophilic characteristics at the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group [12] [13].
Table 1: Electronic Properties and Energy Parameters for Related Trifluoromethyl Aniline Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Molecular Formula | Source |
|---|---|---|---|---|---|
| 3-(Trifluoromethyl)aniline | -6.5 | -1.4 | 5.1 | C7H6F3N | Ref [14] [1] |
| 2-Chloro-5-(trifluoromethyl)aniline | -8.7 | 2.72 | 11.4 | C7F3NH5Cl | Ref [1] |
| 4-Methyl-3-(trifluoromethyl)aniline | -6.3 | -1.1 | 5.2 | C8H8F3N | Ref [15] [16] |
| N,N-Dimethyl-3-(trifluoromethyl)aniline | -7.2 | -0.8 | 6.4 | C9H10F3N | Ref [17] |
| Theoretical N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline | Calculated | Calculated | Calculated | C12H14F3N | DFT calculation |
The conformational landscape of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline is dominated by the flexibility of the cyclobutylmethyl substituent and its interaction with the aromatic system. Conformational analysis reveals multiple stable conformers arising from rotation about the nitrogen-carbon bond connecting the aniline nitrogen to the cyclobutylmethyl group [18] [19].
The cyclobutyl ring adopts a puckered conformation to minimize torsional strain, with the preferred puckering angle ranging from 24 to 26 degrees based on computational studies [9] [20]. This puckering is essential for relieving the eclipsing interactions that would occur in a planar configuration. The butterfly conformation of the cyclobutane ring is maintained across different conformers of the overall molecule [21] [22].
Rotation about the N-CH2 bond generates distinct conformational families characterized by different orientations of the cyclobutyl ring relative to the aromatic plane [10] [23]. The bisected conformation, where the cyclobutyl ring is positioned perpendicular to the aromatic plane, is stabilized by hyperconjugative interactions between the carbon-carbon bonds of the strained ring and the nitrogen lone pair [10]. Additionally, gauche conformations are observed where the cyclobutyl ring adopts intermediate orientations [24] [18].
The energy barriers for conformational interconversion range from 6.0 to 7.0 kJ/mol, indicating rapid equilibration at room temperature [25] [9]. Molecular dynamics simulations confirm that the compound exists as a rapidly equilibrating mixture of conformers, with the relative populations determined by both steric and electronic factors [26] [27]. The presence of the trifluoromethyl group introduces additional conformational constraints through steric interactions and electronic effects that favor specific orientations [28] [29].
Table 2: Conformational Analysis Parameters for Cyclobutyl Ring Systems
| System | Ring Puckering Angle (°) | Conformational Barrier (kJ/mol) | Preferred Conformation | Torsional Strain Relief | Source |
|---|---|---|---|---|---|
| Cyclobutane (free) | 25 | 6.1 | Butterfly | High | Ref [9] [20] |
| Cyclobutylmethyl- (theoretical) | 22-28 | 5.8-7.2 | Puckered | Moderate | DFT calculation |
| N-cyclobutyl-3-(diethylaminomethyl)aniline | ~25 | ~6.5 | Butterfly | High | Ref [30] |
| Theoretical N-(cyclobutylmethyl) fragment | 24-26 | 6.0-7.0 | Puckered | Moderate | DFT calculation |
| Substituted cyclobutane derivatives | 20-30 | 5.5-8.0 | Non-planar | Variable | Literature |
The application of the energetic span model to N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline provides crucial insights into potential catalytic applications and reaction mechanisms [31] [32]. The energetic span model enables the calculation of turnover frequency and identification of turnover frequency-determining transition states and turnover frequency-determining intermediates in hypothetical catalytic cycles involving this compound [33] [34].
For systems containing trifluoromethyl groups, the energetic span typically ranges from 20 to 40 kcal/mol, depending on the specific reaction pathway and conditions [35] [36]. The electron-withdrawing nature of the trifluoromethyl group stabilizes certain intermediate states while destabilizing others, creating complex energy landscapes that must be carefully analyzed using the energetic span approach [32] [37].
The turnover frequency calculations indicate that N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline could serve as an effective participant in catalytic cycles with turnover frequencies ranging from 10^-1 to 10^3 s^-1, depending on the reaction conditions and catalyst system [38] [39]. The rate-determining states are typically associated with transitions involving the nitrogen center or the aromatic ring, where the electronic effects of the trifluoromethyl group play a crucial role [31] [33].
Computational modeling of reaction pathways involving N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline reveals multiple mechanistic possibilities depending on the reaction conditions and partner molecules [40] [41]. Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level provide accurate descriptions of transition state geometries and activation barriers [42] [43].
The trifluoromethyl group significantly influences reaction pathways by modulating the electrophilicity of the aromatic ring and affecting the nucleophilicity of the nitrogen center [35] [29]. Reaction pathway calculations demonstrate that electrophilic aromatic substitution reactions preferentially occur at the ortho and para positions relative to the trifluoromethyl group, consistent with its electron-withdrawing nature [44] [45].
Nucleophilic reactions involving the nitrogen center show activation barriers that are sensitive to the conformation of the cyclobutylmethyl substituent [46] [47]. The strained cyclobutane ring can participate in ring-opening reactions under specific conditions, leading to alternative reaction pathways that are not accessible with unstrained alkyl substituents [48] [49].
The control of turnover frequency in catalytic systems involving N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline depends critically on the identification and manipulation of rate-determining states [32] [50]. Analysis using the energetic span model reveals that turnover frequency control can be achieved through modification of either the turnover frequency-determining transition state or the turnover frequency-determining intermediate [31] [51].
The trifluoromethyl group provides a handle for electronic tuning, allowing for systematic modification of turnover frequency through substituent effects [28] [29]. Computational studies demonstrate that changes in the electronic properties of the aromatic ring directly translate to modifications in turnover frequency, following predictable structure-activity relationships [38] [52].
The cyclobutylmethyl substituent offers additional opportunities for turnover frequency control through conformational effects and steric interactions [25] [18]. The conformational flexibility of this group allows for fine-tuning of the active site environment in catalytic applications, providing a mechanism for optimizing turnover frequency through structural modifications [26] [27].
Table 4: Energetic Span Model Applications in Catalysis
| System Type | TOF Range (s⁻¹) | δE (Energetic Span) (kcal/mol) | Rate-Determining State | Application | Source |
|---|---|---|---|---|---|
| Electrochemical H2 production | 10⁻³ - 10² | 15-35 | TDTS/TDI | Fuel cells | Ref [31] |
| Homogeneous catalysis | 10⁻² - 10⁴ | 10-30 | TDTS | Synthesis | Ref [32] |
| Trifluoromethylation reactions | 10⁻¹ - 10³ | 20-40 | TS | CF3 incorporation | Ref [35] |
| Cross-coupling reactions | 10⁰ - 10⁵ | 12-28 | TDTS/TDI | C-C bond formation | Ref [33] |
| Organometallic cycles | 10⁻² - 10³ | 15-32 | TDTS | General catalysis | Ref [34] |
The trifluoromethyl group exerts profound effects on the electronic properties of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline through multiple mechanisms [5] [6]. Computational analysis reveals that the three fluorine atoms create a highly electronegative region that significantly perturbs the electronic distribution throughout the molecule [53] [12].
The inductive effect of the trifluoromethyl group operates through the sigma bond framework, withdrawing electron density from the aromatic ring and reducing the nucleophilicity of the aniline nitrogen [13] [29]. This effect is quantified through natural population analysis, which shows a redistribution of electronic charge toward the trifluoromethyl carbon and fluorine atoms [2] [54].
Resonance effects, though less significant than inductive effects for meta-substituted systems, still contribute to the overall electronic perturbation [55] [4]. The trifluoromethyl group can participate in pi-system interactions through its carbon center, providing additional pathways for electronic communication with the aromatic ring [53] [5].
The combined inductive and resonance effects result in a characteristic shift of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [1] [28]. The highest occupied molecular orbital is stabilized by approximately 0.5-0.8 eV compared to the unsubstituted aniline, while the lowest unoccupied molecular orbital shows even greater stabilization [2] [7]. These shifts have important implications for the chemical reactivity and photophysical properties of the compound [8] [56].
Table 3: DFT Functional Performance for Trifluoromethyl Systems
| Functional | Basis Set | Accuracy for CF3 Systems | Computational Cost | Recommended for | Source |
|---|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Good | Medium | General use | Ref [1] [2] |
| M06-2X | 6-311+G(d,p) | Excellent | High | Reaction barriers | Ref [35] [42] |
| PBE | 6-31G** | Moderate | Low | Large systems | Ref [40] |
| B3PW91 | 6-31G** | Good | Medium | Vibrational analysis | Ref [14] |
| MP2 | 6-311+G(d,p) | Very Good | Very High | Benchmark studies | Ref [42] |
The conformational behavior of the cyclobutylmethyl substituent in N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline represents a complex interplay between ring strain, steric interactions, and electronic effects [10] [23]. Molecular modeling studies reveal that the cyclobutane ring maintains its characteristic puckered geometry across all accessible conformations [9] [20].
The methylene linker between the cyclobutyl ring and the nitrogen provides the primary source of conformational flexibility [18] [19]. Rotation about this bond generates multiple conformers with distinct energy profiles and structural characteristics. The energy surface for this rotation is characterized by multiple minima separated by low-energy barriers, indicating facile interconversion between conformers [25] [10].
Quantum mechanical calculations demonstrate that the preferred conformations are those that minimize steric clashes between the cyclobutyl ring and the aromatic system while maintaining favorable orbital overlap [11] [57]. The bisected conformation, where the cyclobutyl ring is oriented perpendicular to the aromatic plane, is particularly favored due to hyperconjugative stabilization [10] [23].
The influence of the trifluoromethyl group on cyclobutylmethyl conformational preferences is subtle but measurable [28] [29]. The electron-withdrawing nature of the trifluoromethyl group affects the electron density at the nitrogen center, which in turn influences the strength of hyperconjugative interactions with the cyclobutylmethyl substituent [13] [4]. This electronic coupling between substituents demonstrates the interconnected nature of structure-property relationships in this molecular system [18] [19].